

Menoxymycin B discovery and origin

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An In-depth Technical Guide to the Moenomycin Family of Antibiotics

Introduction

An extensive search for "**Menoxymycin B**" did not yield specific results for a compound with this name in the available scientific literature. It is plausible that this is a variant name or a misspelling of the well-documented moenomycin family of phosphoglycolipid antibiotics. This guide provides a comprehensive technical overview of the discovery, origin, biosynthesis, and biological activity of the moenomycins, a class of potent antibiotics that are the only known naturally occurring inhibitors of bacterial peptidoglycan glycosyltransferases.

Discovery and Origin

Moenomycin A, the flagship compound of this family, was first described in 1965.[1][2] The moenomycins are primarily produced by various species of Gram-positive bacteria belonging to the genus Streptomyces.

Producing Organisms:

- Streptomyces ghanaensis (ATCC 14672)[1][3]
- Streptomyces bambergiensis (ATCC 13879)[1]
- Streptomyces ederensis (ATCC 15304)[1]
- Streptomyces geysiriensis (ATCC 15303)[1]



• Streptomyces viridosporus[4]

These bacteria are typically soil-dwelling and are a rich source of a wide variety of secondary metabolites, including many clinically important antibiotics.

Chemical Structure

The moenomycin family is characterized by a unique and complex phosphoglycolipid structure. The core components include:

- A central 3-phosphoglyceric acid backbone.[1][2]
- A C25 isoprenoid chain, known as moenocinol, attached via an ether linkage to the C2 position of the 3-phosphoglyceric acid.[1][2]
- A complex pentasaccharide (in the case of moenomycin A) tethered to the phosphate group.

The diversity within the moenomycin family arises from variations in the substitution of the oligosaccharide and the structure of the lipid tail.[2]

Biosynthesis of Moenomycin A

The complete seventeen-step biosynthetic pathway of moenomycin A has been fully characterized in Streptomyces ghanaensis.[2][3] The biosynthetic genes are organized in two main clusters on the chromosome.[3]

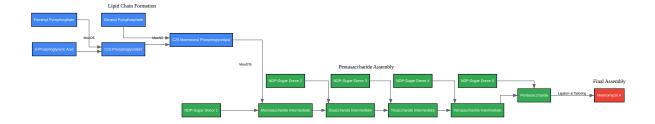
Key Biosynthetic Steps:

- Initiation: The biosynthesis begins with the condensation of 3-phosphoglyceric acid (3-PG)
 and trans-farnesyl pyrophosphate. This reaction is catalyzed by MoeO5, a unique TIM-barrel
 prenyltransferase.[1]
- Lipid Chain Elaboration: The initial C15 lipid chain is further extended to the final C25 moenocinol chain. This involves a reaction catalyzed by the prenyltransferase MoeN5, which adds a geranyl pyrophosphate (GPP) unit to a cis-farnesyl group.[5][6]



- Glycosylation: A series of glycosyltransferases (MoeGT1, MoeGT2, MoeGT3, MoeGT4, MoeGT5) are responsible for the sequential addition of sugar moieties to build the pentasaccharide chain.[3] The sugar building blocks are largely sourced from primary metabolism.[3]
- Tailoring Reactions: Additional enzymes are involved in tailoring reactions, such as methylation, which contribute to the final structure and activity of moenomycin A.

Below is a diagram illustrating the key stages of the moenomycin A biosynthetic pathway.



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Caption: Key stages in the biosynthesis of Moenomycin A.

Biological Activity and Mechanism of Action

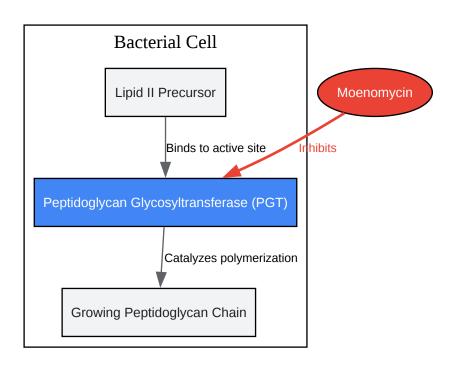


Moenomycins exhibit potent antibacterial activity, primarily against Gram-positive bacteria.[1] They are notable for being the only known class of natural products that directly inhibit the transglycosylase (TG) activity of penicillin-binding proteins (PBPs).[1][7][8]

Mechanism of Action:

- Bacterial cell wall synthesis involves the polymerization of lipid II precursors into long glycan chains by peptidoglycan glycosyltransferases (PGTs).[4]
- Moenomycins act as structural mimics of the natural lipid II substrate.[4]
- They bind to the active site of PGTs, preventing the enzyme from catalyzing the polymerization of peptidoglycan chains.[2]
- The inhibition of cell wall synthesis leads to a loss of cell integrity and ultimately results in bacterial cell death.[2]

The transmembrane domain of PBPs appears to be important for the high-affinity binding of moenomycin.[7]



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Caption: Mechanism of action of Moenomycin.

Data Presentation

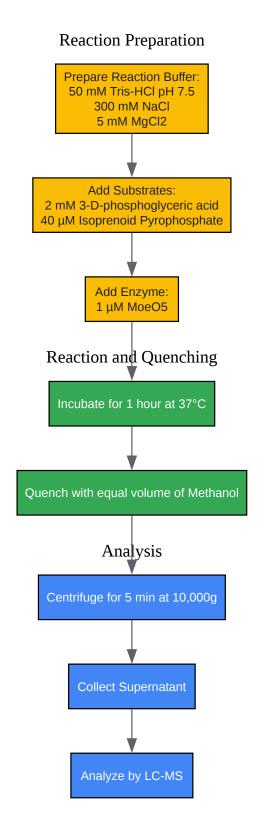
The following table summarizes the minimum inhibitory concentrations (MICs) of moenomycin A against various Gram-positive bacteria.

Bacterial Species	MIC (ng/mL)
Staphylococcus aureus	1 - 100
Streptococcus pneumoniae	1 - 100
Enterococcus faecalis	1 - 100
Methicillin-resistant S. aureus (MRSA)	1 - 100
Vancomycin-resistant Enterococci (VRE)	1 - 100
(Data compiled from multiple sources indicating a general range of activity)[1]	

Experimental Protocols Protocol: Assay for MoeO5 Activity

This protocol describes an in vitro assay to determine the activity of the prenyltransferase MoeO5, a key enzyme in moenomycin biosynthesis.[3]





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Caption: Experimental workflow for the MoeO5 activity assay.



Methodology:

- Reaction Setup: The MoeO5 activity assays are performed in a buffer solution containing 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, and 5 mM MgCl2.[3]
- Substrate Addition: 3-D-phosphoglyceric acid is added to a final concentration of 2 mM.
 Various isoprenoid pyrophosphates (e.g., geranyl, farnesyl, geranylgeranyl) are tested at a concentration of 40 μM.[3]
- Enzyme Initiation: The reaction is initiated by the addition of 1 μ M of purified MoeO5 enzyme.[3]
- Incubation: The reaction mixture is incubated for 1 hour at 37°C.[3]
- Quenching: The reaction is stopped by adding an equal volume of methanol.[3]
- Sample Preparation for Analysis: The quenched reaction is centrifuged for 5 minutes at 10,000g to remove precipitated protein. The supernatant is then collected for analysis.[3]
- Analysis: The formation of the product is analyzed by methods such as liquid chromatography-mass spectrometry (LC-MS).

Conclusion

The moenomycin family of antibiotics represents a unique and potent class of antibacterial agents with a distinct mechanism of action. Their discovery and the subsequent elucidation of their complex biosynthetic pathway have opened avenues for biosynthetic engineering and the generation of novel derivatives. While poor pharmacokinetic properties have limited their clinical use in humans, their powerful inhibition of peptidoglycan glycosyltransferases makes them an important subject of ongoing research in the fight against antibiotic-resistant bacteria. [3][8]

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